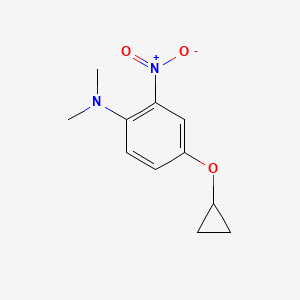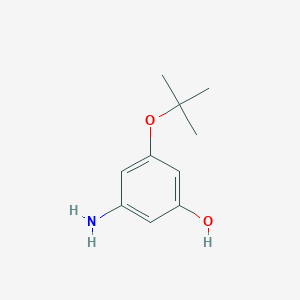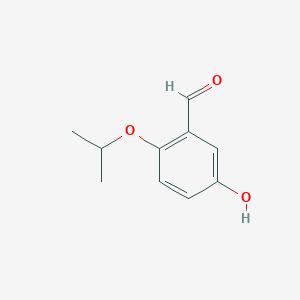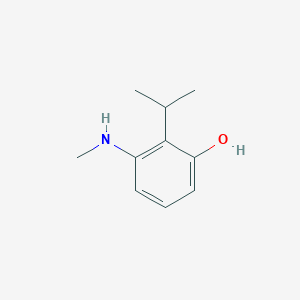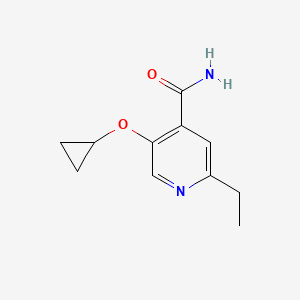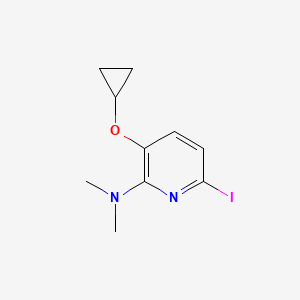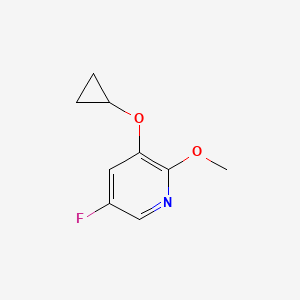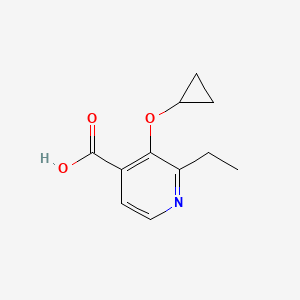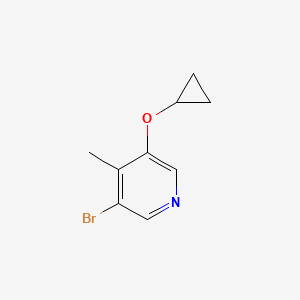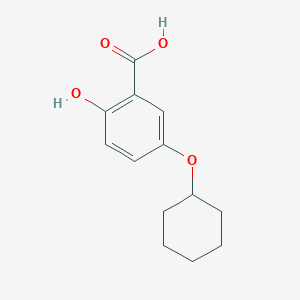
5-(Cyclohexyloxy)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a cyclohexyloxy group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzoquinone.
Reduction: Formation of cyclohexyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.
5-(Cyclohexyloxy)-4-hydroxybenzoic acid:
Uniqueness
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and enhances its potential applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) |
InChI Key |
NPUMIDNVLATMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



